molecular formula C10H8Cl2N2 B13213643 5,7-Dichloro-6-methylquinolin-3-amine

5,7-Dichloro-6-methylquinolin-3-amine

Cat. No.: B13213643
M. Wt: 227.09 g/mol
InChI Key: UPMLHQYIQLGOBO-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methylquinolin-3-amine: is an organic compound with the molecular formula C₁₀H₈Cl₂N₂ . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions, a methyl group at the 6th position, and an amine group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-methylquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, such as 6-methylquinoline, undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder or catalytic hydrogenation.

    Chlorination: The final step involves the chlorination of the quinoline ring at the 5th and 7th positions using reagents like phosphorus pentachloride or thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Dichloro-6-methylquinolin-3-amine can undergo oxidation reactions, typically at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5,7-Dichloro-6-methylquinolin-3-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs targeting specific pathogens.

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial activities. Its unique structure allows for the design of derivatives with enhanced pharmacological properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methylquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, disrupting their function and leading to cell death.

Comparison with Similar Compounds

    6-Methylquinoline: Lacks the chlorine substituents, resulting in different biological activities.

    5,7-Dichloroquinoline: Lacks the methyl and amine groups, leading to variations in its chemical reactivity and applications.

    3-Aminoquinoline: Lacks the chlorine and methyl groups, affecting its pharmacological properties.

Uniqueness: 5,7-Dichloro-6-methylquinolin-3-amine is unique due to the specific arrangement of chlorine, methyl, and amine groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

5,7-dichloro-6-methylquinolin-3-amine

InChI

InChI=1S/C10H8Cl2N2/c1-5-8(11)3-9-7(10(5)12)2-6(13)4-14-9/h2-4H,13H2,1H3

InChI Key

UPMLHQYIQLGOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1Cl)C=C(C=N2)N)Cl

Origin of Product

United States

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